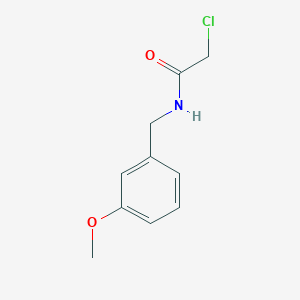

2-chloro-N-(3-methoxybenzyl)acetamide

Description

The exact mass of the compound 2-chloro-N-(3-methoxybenzyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXGGZWVOFOWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406610 | |

| Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-02-7 | |

| Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide

This guide provides an in-depth exploration of the synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide, a valuable intermediate in drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides a detailed experimental protocol, and discusses the critical aspects of characterization and potential challenges.

Strategic Overview: The Schotten-Baumann Reaction

The synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide is most effectively achieved through the Schotten-Baumann reaction. This classic and robust method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] In this specific synthesis, 3-methoxybenzylamine serves as the nucleophilic amine, and chloroacetyl chloride is the electrophilic acylating agent.

The fundamental principle of this reaction lies in the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[1][2]

Caption: Overall synthesis pathway for 2-chloro-N-(3-methoxybenzyl)acetamide.

Mechanistic Insights

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The nitrogen atom of 3-methoxybenzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The added base removes a proton from the nitrogen atom, forming the stable amide product and a salt of the base.

Caption: Step-wise mechanism of the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous N-substituted chloroacetamides.[3][4]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 5.00 g | 36.4 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 4.52 g (3.28 mL) | 40.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 5.53 g (7.61 mL) | 54.6 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methoxybenzylamine (5.00 g, 36.4 mmol) and triethylamine (5.53 g, 54.6 mmol) in 100 mL of dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (4.52 g, 40.0 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2-chloro-N-(3-methoxybenzyl)acetamide as a white to off-white solid.

-

Characterization of 2-chloro-N-(3-methoxybenzyl)acetamide

The structure and purity of the synthesized compound can be confirmed by various analytical techniques. A recent study has reported the synthesis and characterization of 2-chloro-N-(3-methoxyphenyl)acetamide using FTIR, ¹H, and ¹³C NMR spectroscopy.[1]

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.80 (s, 3H, -OCH₃)

-

δ ~4.10 (s, 2H, -CH₂Cl)

-

δ ~4.45 (d, 2H, Ar-CH₂-N)

-

δ ~6.80-6.90 (m, 3H, Ar-H)

-

δ ~7.20-7.30 (t, 1H, Ar-H)

-

δ ~7.00 (br s, 1H, -NH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~42.8 (-CH₂Cl)

-

δ ~43.5 (Ar-CH₂-N)

-

δ ~55.2 (-OCH₃)

-

δ ~112-130 (Aromatic carbons)

-

δ ~160 (C=O, amide)

-

-

FTIR (KBr, cm⁻¹):

-

~3300 (N-H stretch)

-

~3050 (C-H aromatic stretch)

-

~2950 (C-H aliphatic stretch)

-

~1650 (C=O amide I band)

-

~1550 (N-H bend, amide II band)

-

~1250 (C-O ether stretch)

-

~750 (C-Cl stretch)

-

-

Melting Point: Expected to be a solid at room temperature. The exact melting point would need to be determined experimentally.

Potential Side Reactions and Troubleshooting

While the Schotten-Baumann reaction is generally high-yielding, certain side reactions can occur:

-

O-acylation: If the starting amine contains a hydroxyl group, O-acylation can compete with N-acylation. This is not a concern with 3-methoxybenzylamine.

-

Diacylation: Although less common with secondary amides, further acylation of the product is a possibility, especially if an excess of the acylating agent is used or if the reaction temperature is not controlled.

-

Hydrolysis of Chloroacetyl Chloride: The presence of water can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, which will not participate in the desired reaction. Therefore, anhydrous conditions are recommended.

Troubleshooting:

-

Low Yield: Ensure anhydrous conditions, proper temperature control, and a sufficient amount of base. The purity of the starting materials is also critical.

-

Impure Product: The purification step is crucial. Recrystallization should be performed carefully to remove unreacted starting materials and byproducts. Column chromatography can be employed for more challenging purifications.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation and appropriate PPE.

Conclusion

The synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide via the Schotten-Baumann reaction is a reliable and efficient method. Careful control of reaction conditions, particularly temperature and stoichiometry, along with a robust purification strategy, will ensure a high yield of the desired product. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound. This in-depth guide provides the necessary framework for researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

-

Çoban, V., Çankaya, N., & Yalçın Azarkan, S. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology, 1-14. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 595–600. [Link]

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

Sources

"2-chloro-N-(3-methoxybenzyl)acetamide" CAS number 40023-02-7

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 2-chloro-N-(3-methoxybenzyl)acetamide (CAS 40023-02-7) functions as a high-value "lynchpin" intermediate. It is not merely a passive building block but a dual-purpose scaffold that combines a privileged pharmacophore (the 3-methoxybenzyl group) with a reactive electrophilic warhead (the

For drug development professionals, this compound offers two primary strategic applications:

-

Covalent Fragment Screening: The chloroacetamide moiety acts as a mild alkylating agent, capable of targeting nucleophilic cysteine residues in proteins, making it a viable candidate for covalent inhibitor discovery.

-

Divergent Library Synthesis: It serves as a precursor for generating N-substituted glycine derivatives (peptidomimetics) via nucleophilic substitution (

), allowing rapid exploration of structure-activity relationships (SAR) around the 3-methoxybenzyl core.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Before integrating this compound into a workflow, its fundamental properties must be understood to ensure reaction compatibility and stability.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | 2-chloro-N-(3-methoxybenzyl)acetamide |

| CAS Number | 40023-02-7 |

| Molecular Formula | |

| Molecular Weight | 213.66 g/mol |

| Predicted LogP | ~1.8 – 2.1 (Lipophilic, membrane permeable) |

| Physical State | White to off-white crystalline solid (typical) |

| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Sparingly soluble in water.[1] |

| Reactive Moiety |

Part 3: Synthetic Methodology (The "Make")

The synthesis of CAS 40023-02-7 is a classic Schotten-Baumann or anhydrous acylation. The following protocol is designed for high purity (>98%) and scalability, minimizing the risk of hydrolysis.

Protocol A: Anhydrous Acylation of 3-Methoxybenzylamine

Objective: Synthesize 2-chloro-N-(3-methoxybenzyl)acetamide with minimized impurity formation.

Reagents:

-

3-Methoxybenzylamine (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-methoxybenzylamine (10 mmol) in anhydrous DCM (50 mL). Add TEA (12 mmol) and cool the solution to 0°C using an ice bath.

-

Addition: Dilute chloroacetyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Workup: Quench with saturated

(aq). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

Part 4: Reactivity & Downstream Applications (The "Use")

The utility of CAS 40023-02-7 lies in the lability of the chloride ion. It undergoes facile

Diagram 1: Divergent Synthesis Workflow

The following diagram illustrates the transformation of the scaffold into three distinct classes of bioactive molecules: Peptidomimetics, Thioethers (Covalent Probes), and Heterocycles.

Caption: Divergent synthetic pathways utilizing the electrophilic chloroacetamide core to generate chemical diversity.

Protocol B: Nucleophilic Substitution (Library Generation)

Objective: Generate a library of N-(3-methoxybenzyl)glycinamides.

-

Reaction: Dissolve CAS 40023-02-7 (1.0 equiv) in acetonitrile (

). -

Nucleophile: Add secondary amine (e.g., morpholine, piperidine) (1.2 equiv).

-

Base: Add

(2.0 equiv) or -

Conditions: Heat to 60°C for 4–12 hours.

-

Validation: The product will show the disappearance of the characteristic

-proton singlet (~4.0 ppm) and appearance of the amine-linked methylene signal.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

As an

-

H317: May cause an allergic skin reaction (Sensitizer).[2]

-

H315/H319: Causes skin and serious eye irritation.[3]

-

Mechanism: The compound can irreversibly alkylate biological macromolecules (DNA/Proteins).

Self-Validating Safety Protocol:

-

Double-Glove Technique: Nitrile gloves alone may be permeable over time. Use a laminate under-glove.

-

Quenching Agent: Keep a solution of 10% aqueous ammonia or dilute sodium thiosulfate nearby. These nucleophiles rapidly deactivate spills by displacing the chloride.

-

Waste Disposal: Do not dispose of unreacted material in general organic waste. Quench with excess amine/thiosulfate prior to disposal to prevent downstream alkylation hazards in waste streams.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28667, 2-chloro-N-(3-methoxyphenyl)acetamide. (Note: Structural analog used for toxicity inference). Retrieved from [Link]

-

World Health Organization (2009). The WHO Recommended Classification of Pesticides by Hazard. (General reference for chloroacetamide toxicity class).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Authoritative text on Schotten-Baumann and Substitution mechanisms).

Sources

"2-chloro-N-(3-methoxybenzyl)acetamide" molecular weight

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 2-chloro-N-(3-methoxybenzyl)acetamide

Abstract: This technical guide provides a comprehensive analysis of 2-chloro-N-(3-methoxybenzyl)acetamide, a key intermediate in synthetic organic chemistry. The primary focus is the precise determination of its molecular weight, elucidated through theoretical calculations based on its molecular formula. This document further details a standard laboratory synthesis protocol, methods for experimental verification, and a summary of its essential physicochemical properties and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who require accurate molecular data and practical methodologies for this compound.

Introduction and Chemical Identity

2-chloro-N-(3-methoxybenzyl)acetamide belongs to the class of α-haloacetamides, which are widely recognized as versatile building blocks in the synthesis of more complex molecules, including various pharmaceutical agents. The reactivity of the α-chloro group makes it an excellent electrophile for nucleophilic substitution reactions, while the amide functionality provides structural rigidity and specific hydrogen bonding capabilities. An accurate understanding of its fundamental properties, beginning with the molecular weight, is critical for stoichiometric calculations in synthesis, analytical characterization, and pharmacokinetic modeling.

The definitive chemical identity of the compound is established by the following identifiers:

-

IUPAC Name: 2-chloro-N-(3-methoxyphenyl)acetamide[1]

-

Molecular Formula: C₉H₁₀ClNO₂[1]

-

CAS Number: 17641-08-6[1]

-

SMILES: COC1=CC=CC(=C1)NC(=O)CCl[1]

Theoretical Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula, C₉H₁₀ClNO₂, and the standard atomic weights of each element.

The process involves multiplying the count of each atom by its standard atomic weight and summing the results. This calculation provides the average molecular mass, which is the weighted average of all the isotopic masses of the elements.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 199.637 |

Based on this calculation, the theoretical molecular weight of 2-chloro-N-(3-methoxybenzyl)acetamide is 199.64 g/mol .

Synthesis and Experimental Verification

While theoretical calculation provides a precise molecular weight, experimental verification is a cornerstone of chemical research, ensuring the identity and purity of a synthesized compound. The primary method for this is mass spectrometry.

General Synthesis Protocol

The synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide is typically achieved via the acylation of 3-methoxybenzylamine with chloroacetyl chloride.[2] This is a standard nucleophilic acyl substitution reaction.

Materials:

-

3-methoxybenzylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine) to act as an acid scavenger

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxybenzylamine and triethylamine in the anhydrous solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Workflow for Synthesis and Verification

The following diagram outlines the logical flow from starting materials to a fully characterized final product.

Caption: Workflow for the synthesis and analytical verification of the target compound.

Mass Spectrometry Analysis

Mass spectrometry (MS) is the definitive technique for confirming molecular weight. For 2-chloro-N-(3-methoxybenzyl)acetamide, an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum would be acquired. The analysis would be expected to show:

-

A molecular ion peak ([M]⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight.

-

A characteristic isotopic pattern for a chlorine-containing compound. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), there will be two prominent peaks: an [M]⁺ peak and an [M+2]⁺ peak with a relative intensity ratio of approximately 3:1. This pattern is a powerful diagnostic tool that validates the presence of a single chlorine atom in the molecule.

Physicochemical Properties

A summary of key computed physicochemical properties provides insight into the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 199.64 g/mol | Calculated |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Safety and Handling

As a chlorinated acetamide derivative, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Classification: According to aggregated data, this compound is classified as "Harmful if swallowed" (H302).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4] Avoid direct contact with skin and eyes. After handling, wash hands thoroughly.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The molecular weight of 2-chloro-N-(3-methoxybenzyl)acetamide is definitively calculated to be 199.64 g/mol based on its molecular formula of C₉H₁₀ClNO₂. This fundamental property, corroborated by experimental techniques like mass spectrometry, is essential for its use in research and development. The established synthetic pathway via acylation provides a reliable method for its preparation, enabling further investigation into its potential applications in medicinal chemistry and materials science. Adherence to proper safety protocols is mandatory when handling this and related chemical agents.

References

-

PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Desai, N. C., Trivedi, A. R., & Somani, H. H. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 3(1). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of 2-chloro-N-(3-methoxybenzyl)acetamide

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 2-chloro-N-(3-methoxybenzyl)acetamide. It is designed for professionals in research and drug development who require a definitive reference for the structural confirmation of this compound. The guide delves into the principles and practical application of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for its analysis. We present detailed experimental protocols, interpretative insights, and summarized data to establish a reliable spectroscopic fingerprint for this molecule. The causality behind experimental choices and spectral features is explained to provide a deeper understanding beyond mere data reporting.

Introduction and Molecular Overview

2-chloro-N-(3-methoxybenzyl)acetamide is a substituted aromatic amide with the molecular formula C₉H₁₀ClNO₂.[1] Its structure incorporates several key functional groups that are amenable to spectroscopic analysis, making it an excellent candidate for unambiguous characterization using standard laboratory techniques. As a chemical intermediate, its purity and structural integrity are paramount for the success of subsequent synthetic steps and for ensuring the validity of its use in screening or development programs. This guide serves as an authoritative resource for its synthesis and structural verification.

Molecular Identity:

-

IUPAC Name: 2-chloro-N-(3-methoxybenzyl)acetamide[1]

-

CAS Number: 17641-08-6[1]

-

Molecular Formula: C₉H₁₀ClNO₂[1]

-

Molecular Weight: 199.63 g/mol [1]

-

InChIKey: JJNAIBJFYFWTIA-UHFFFAOYSA-N[1]

Molecular Structure and Spectroscopic Rationale

The structure of 2-chloro-N-(3-methoxybenzyl)acetamide contains a secondary amide, a chloroacetyl group, a benzyl moiety, a methoxy ether, and a meta-substituted aromatic ring. Each of these components produces characteristic signals in FTIR and NMR spectra, allowing for a piecemeal yet integrated confirmation of the entire molecular architecture.

Caption: Molecular structure of 2-chloro-N-(3-methoxybenzyl)acetamide.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Expertise & Rationale

FTIR spectroscopy is an indispensable technique for the rapid identification of functional groups.[2] The principle rests on the absorption of infrared radiation by molecules, which excites them into higher vibrational states. The frequencies of these vibrations are characteristic of the bonds and functional groups present. For a newly synthesized compound like 2-chloro-N-(3-methoxybenzyl)acetamide, the primary goal is to confirm the presence of the crucial amide linkage (C=O and N-H bonds) and the other key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan with nothing on the crystal. This is a critical self-validating step that subtracts the spectral signature of the ambient environment (e.g., CO₂ and water vapor) from the sample scan.

-

Sample Application: Place a small amount of the solid 2-chloro-N-(3-methoxybenzyl)acetamide powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Sample Scan: Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical mid-IR range is 4000–400 cm⁻¹.[2]

-

Cleaning: Thoroughly clean the crystal after analysis.

Spectral Data and Interpretation

The FTIR spectrum of 2-chloro-N-(3-methoxybenzyl)acetamide is characterized by several distinct absorption bands. The data presented below is synthesized from authoritative sources that have characterized this molecule.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3285 | Strong, Sharp | N-H Stretch | Secondary Amide |

| ~3065 | Medium | C-H Stretch | Aromatic Ring |

| ~2935 | Medium | C-H Stretch (asymmetric) | Methylene (-CH₂-) & Methyl (-CH₃) |

| ~2835 | Medium | C-H Stretch (symmetric) | Methoxy (-OCH₃) |

| ~1655 | Very Strong | C=O Stretch | Amide I Band |

| ~1545 | Strong | N-H Bend & C-N Stretch | Amide II Band |

| ~1600, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

| ~750 | Strong | C-H Bend (out-of-plane) | Meta-disubstituted Benzene |

| ~690 | Medium | C-Cl Stretch | Chloroalkane |

Expert Commentary:

-

N-H and C=O Bands: The sharp peak at ~3285 cm⁻¹ is a definitive indicator of the N-H bond in a secondary amide. The very strong absorption at ~1655 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration.[4] Its position is typical for a secondary amide. The presence of the Amide II band at ~1545 cm⁻¹ further confirms the amide group.[5]

-

Aromatic Region: The peaks at ~1600 and ~1490 cm⁻¹ are characteristic of C=C stretching within the benzene ring. The strong band at ~750 cm⁻¹ is highly indicative of the meta-substitution pattern on the ring.

-

Aliphatic and Ether Groups: The C-H stretching bands below 3000 cm⁻¹ confirm the aliphatic portions of the molecule. The strong C-O stretching at ~1260 cm⁻¹ is a classic signature for the aryl-alkyl ether of the methoxy group.

-

Halogen Group: The C-Cl stretch is expected in the fingerprint region, and the band around 690 cm⁻¹ is consistent with this assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Rationale

While FTIR confirms the presence of functional groups, NMR spectroscopy elucidates the precise carbon-hydrogen framework of the molecule.[6] The principle relies on the property of nuclear spin; when placed in a strong magnetic field, nuclei like ¹H and ¹³C can absorb radiofrequency energy at specific frequencies.[7] These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing information on how atoms are connected. ¹H NMR also reveals the number of neighboring protons through spin-spin splitting, which is crucial for determining connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-chloro-N-(3-methoxybenzyl)acetamide and dissolve it in ~0.6 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This is a critical self-validating step ensuring chemical shift accuracy.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to maximize its homogeneity, which is essential for obtaining sharp, well-resolved signals.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each nucleus.

-

Data Processing: The resulting Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

¹H NMR Spectral Data and Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of structural information through chemical shift, integration, and multiplicity.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~8.25 | Broad Singlet | 1H | N-H (Amide) |

| ~7.28 | Triplet | 1H | Ar-H (Position 5) |

| ~6.90 | Multiplet | 3H | Ar-H (Positions 2, 4, 6) |

| ~4.45 | Doublet | 2H | -CH₂ -NH (Benzyl) |

| ~4.10 | Singlet | 2H | Cl-CH₂ -C=O |

| ~3.80 | Singlet | 3H | O-CH₃ (Methoxy) |

Expert Commentary:

-

Amide Proton: The broad singlet at ~8.25 ppm is characteristic of an amide N-H proton. Its broadness is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: The signals between ~6.90 and ~7.28 ppm integrate to 4 protons, confirming the presence of the disubstituted benzene ring. The triplet at ~7.28 ppm corresponds to the proton at position 5, which is coupled to the protons at positions 4 and 6. The remaining aromatic protons appear as a multiplet.

-

Methylene Protons: The doublet at ~4.45 ppm corresponds to the benzylic methylene protons (-CH₂-NH). The signal is a doublet due to coupling with the single N-H proton. The sharp singlet at ~4.10 ppm is assigned to the methylene protons adjacent to the carbonyl group and the electronegative chlorine atom (Cl-CH₂-), which deshields them significantly.

-

Methoxy Protons: The singlet at ~3.80 ppm integrating to 3 protons is the unmistakable signature of the methoxy (-OCH₃) group.

¹³C NMR Spectral Data and Interpretation (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.[3]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~166.5 | C =O (Amide Carbonyl) |

| ~160.0 | C -OCH₃ (Aromatic) |

| ~139.5 | Quaternary C (Aromatic, C-1) |

| ~130.0 | C -H (Aromatic, C-5) |

| ~120.0 | C -H (Aromatic, C-6) |

| ~113.5 | C -H (Aromatic, C-2) |

| ~113.0 | C -H (Aromatic, C-4) |

| ~55.5 | O-C H₃ (Methoxy) |

| ~43.5 | -C H₂-NH (Benzyl) |

| ~43.0 | Cl-C H₂- |

Expert Commentary:

-

Carbonyl Carbon: The signal at ~166.5 ppm is in the typical range for an amide carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are observed for the aromatic ring, confirming its asymmetric substitution. The carbon attached to the methoxy group (C-3) is the most deshielded at ~160.0 ppm due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect. The other aromatic carbons appear in the expected range of 113-140 ppm.

-

Aliphatic Carbons: The methoxy carbon appears at ~55.5 ppm. The two methylene carbons (-CH₂-NH and Cl-CH₂-) are found at ~43.5 and ~43.0 ppm, respectively. Their similar chemical shifts reflect the competing deshielding effects of the adjacent nitrogen/aromatic system and the adjacent chlorine/carbonyl system.

Integrated Synthesis and Characterization Workflow

Synthetic Protocol

The synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide is reliably achieved via the acylation of 3-methoxybenzylamine with chloroacetyl chloride.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxybenzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the acylation reaction.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature prevents side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure white solid product.

Characterization Workflow Diagram

Sources

- 1. 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. azooptics.com [azooptics.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. microbenotes.com [microbenotes.com]

Unveiling the Bioactive Potential of 2-chloro-N-(3-methoxybenzyl)acetamide: A Technical Guide for Preclinical Investigation

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. The compound 2-chloro-N-(3-methoxybenzyl)acetamide emerges as a compelling candidate for investigation, situated at the confluence of two pharmacologically significant moieties: the chloroacetamide group and the N-benzylacetamide scaffold. The chloroacetamide functional group is a known electrophile, capable of forming covalent bonds with nucleophilic residues, most notably cysteine, within the active sites of various enzymes. This mechanism of irreversible inhibition has been successfully exploited in the development of a range of bioactive compounds. Coupled with the N-benzylacetamide framework, which is present in a variety of molecules with demonstrated biological activities, 2-chloro-N-(3-methoxybenzyl)acetamide presents a unique chemical architecture ripe for exploration.

This technical guide provides a comprehensive framework for the systematic evaluation of the potential biological activities of 2-chloro-N-(3-methoxybenzyl)acetamide. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a scientifically grounded rationale for the proposed experimental workflow. We will delve into the compound's profile, hypothesize its potential biological effects based on the activities of structurally related molecules, and provide detailed, validated methodologies for its in vitro and in vivo characterization. The overarching goal is to equip the scientific community with the necessary tools and intellectual framework to unlock the therapeutic potential that may be held within this intriguing molecule.

Compound Profile: 2-chloro-N-(3-methoxybenzyl)acetamide

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity. These properties influence its solubility, stability, membrane permeability, and ultimately, its bioavailability and pharmacokinetic profile.

Physicochemical Data

The key physicochemical properties of 2-chloro-N-(3-methoxybenzyl)acetamide are summarized in the table below. This information has been aggregated from publicly available chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(3-methoxybenzyl)acetamide | PubChem[1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | PubChem[1] |

| Molecular Weight | 213.66 g/mol | PubChem[1] |

| SMILES | COC1=CC(=CC=C1)CNC(=O)CCl | PubChem[1] |

| XLogP3 | 1.9 | PubChem (Predicted)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted)[1] |

| Rotatable Bond Count | 4 | PubChem (Predicted)[1] |

Synthesis

The synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide can be achieved through a straightforward and well-established chemical reaction. A common method involves the acylation of 3-methoxybenzylamine with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[2]

Diagram 1: Synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide

Caption: Mechanism of covalent inhibition by the chloroacetamide moiety.

This mechanism is the basis for the herbicidal activity of a class of compounds that inhibit very-long-chain fatty acid (VLCFA) elongases. It has been demonstrated that chloroacetamide herbicides covalently bind to a cysteine residue in the active site of the condensing enzyme component of the VLCFA elongase system. Furthermore, other condensing enzymes, such as plant polyketide synthases, have also been shown to be targets of chloroacetamide-containing molecules. [3]

Potential Therapeutic Applications

Based on the activities of structurally analogous compounds, we can hypothesize several potential therapeutic applications for 2-chloro-N-(3-methoxybenzyl)acetamide:

-

Antimicrobial Activity: Several N-substituted 2-chloroacetamide derivatives have demonstrated significant antibacterial and antifungal properties. [2][4]The proposed mechanism involves the covalent modification of essential bacterial enzymes, leading to cell death. Studies on similar compounds have shown activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Activity: The N-benzylacetamide scaffold is found in compounds with known anti-inflammatory effects. Inflammation is a complex biological process involving a cascade of enzymatic reactions. Key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), contain cysteine residues that could be potential targets for covalent inhibition by 2-chloro-N-(3-methoxybenzyl)acetamide.

-

Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents. [5][6][7]The antiproliferative effects of these compounds are often attributed to the induction of apoptosis. The electrophilic nature of the chloroacetamide group could lead to the inactivation of proteins crucial for cancer cell survival and proliferation.

Proposed Experimental Workflow for Biological Evaluation

A systematic and tiered approach is recommended to efficiently evaluate the biological potential of 2-chloro-N-(3-methoxybenzyl)acetamide. This workflow begins with fundamental in vitro assays to assess cytotoxicity, followed by more specific assays to probe its potential anti-inflammatory and antimicrobial activities. Promising in vitro results would then warrant further investigation in in vivo models.

Diagram 3: Experimental Workflow

Caption: A tiered approach for the biological evaluation of the compound.

In Vitro Cytotoxicity Assessment

Prior to evaluating any specific therapeutic activity, it is crucial to determine the cytotoxic profile of the compound. This will establish a therapeutic window and guide the concentration ranges for subsequent assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-chloro-N-(3-methoxybenzyl)acetamide (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a quantitative measure of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the plate and collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction and Measurement: Add the stop solution and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control for maximal LDH release (e.g., cells treated with a lysis buffer).

In Vitro Anti-inflammatory Assays

This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Protocol:

-

Enzyme and Compound Incubation: In a 96-well plate, pre-incubate human recombinant COX-2 enzyme with various concentrations of 2-chloro-N-(3-methoxybenzyl)acetamide or a known COX-2 inhibitor (e.g., celecoxib) for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Prostaglandin Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

This assay evaluates the inhibitory effect of the compound on 5-LOX, another crucial enzyme in the inflammatory cascade.

Protocol:

-

Enzyme and Compound Incubation: Pre-incubate purified 5-LOX enzyme with different concentrations of the test compound or a known 5-LOX inhibitor (e.g., zileuton) in a 96-well plate.

-

Reaction Initiation: Add linoleic acid or arachidonic acid as the substrate to start the reaction.

-

Product Detection: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.

-

Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ value. [9][10]

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a well-established and widely used model for evaluating the acute anti-inflammatory activity of novel compounds. [11][12] Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer 2-chloro-N-(3-methoxybenzyl)acetamide orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [12]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Concluding Remarks and Future Directions

The structural features of 2-chloro-N-(3-methoxybenzyl)acetamide, particularly the presence of the reactive chloroacetamide moiety, strongly suggest a high probability of biological activity. The proposed experimental workflow provides a robust and logical pathway to systematically investigate its potential as a cytotoxic, anti-inflammatory, or antimicrobial agent. The initial focus on in vitro assays allows for a cost-effective and high-throughput screening of its primary biological effects and the determination of its therapeutic window.

Should the in vitro data demonstrate significant and specific activity, particularly in the anti-inflammatory assays, the progression to the in vivo carrageenan-induced paw edema model will be a critical step in validating its therapeutic potential. Further studies could then explore its mechanism of action in more detail, including the identification of its specific molecular targets through proteomics approaches and the evaluation of its efficacy in chronic models of inflammation. The journey from a promising chemical structure to a potential therapeutic agent is a long and rigorous one, and the systematic approach outlined in this guide provides a solid foundation for the initial, and most critical, steps of that journey.

References

-

PubChem. (n.d.). 2-chloro-N-(3-methoxybenzyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(1).

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

- Gowda, B. T., et al. (2008). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2029.

- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.

-

ResearchGate. (n.d.). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using.... Retrieved from [Link]

- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), x-x.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.7.1. Lipoxygenase (LOX) Inhibitory Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]

-

MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

PubMed. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

-

PubMed. (n.d.). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

-

Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. Retrieved from [Link]

Sources

- 1. 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. bio-protocol.org [bio-protocol.org]

- 4. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]

- 12. inotiv.com [inotiv.com]

Technical Guide: Mechanism of Action Hypotheses for 2-chloro-N-(3-methoxybenzyl)acetamide

[1]

Executive Summary

2-chloro-N-(3-methoxybenzyl)acetamide (referred to herein as 2-Cl-MBA ) represents a distinct class of Targeted Covalent Inhibitors (TCIs) .[1] Structurally, it fuses a promiscuous electrophilic warhead (

In drug discovery, this compound is rarely a final drug candidate due to the high reactivity of the chloroacetamide group. Instead, it serves as a Chemical Biology Probe or a Covalent Fragment Hit .[1] Its mechanism of action (MoA) is bifurcated: the benzyl tail drives non-covalent affinity (recognition), while the chloroacetamide head drives irreversible target engagement (reaction).[1]

This guide outlines the three primary mechanistic hypotheses for 2-Cl-MBA and details the experimental protocols required to validate them.

Section 1: Chemical Biology & Reactivity Profile

The "Warhead" Hypothesis

The defining feature of 2-Cl-MBA is the

Mechanism:

The mechanism is a bimolecular nucleophilic substitution (

Reaction Scheme:

Visualization: Covalent Modification Pathway

The following diagram illustrates the kinetic pathway from initial non-covalent binding to irreversible modification.

Caption: Kinetic pathway of 2-Cl-MBA. Specificity is determined by the initial non-covalent complex (

Section 2: Mechanistic Hypotheses

Hypothesis A: TRP Channel Modulation (The "Sensory" Hypothesis)

Rationale: The 3-methoxybenzyl moiety is a pharmacophore strictly analogous to the "vanilloid" headgroup found in Capsaicin and Resiniferatoxin . Transient Receptor Potential (TRP) channels, specifically TRPV1 (Vanilloid 1) and TRPM8 (Melastatin 8), possess deep hydrophobic pockets that bind benzylamine derivatives.[1]

-

Mechanism: 2-Cl-MBA binds to the intracellular vanilloid pocket.[1] The chloroacetamide group may covalently trap the channel in an open or closed state by alkylating a proximal cysteine (e.g., C511 in TRPV1 or similar residues in TRPA1).[1]

-

Relevance: This hypothesis suggests 2-Cl-MBA acts as an irreversible antagonist or agonist, useful for mapping the ligand-binding pore.[1]

Hypothesis B: Enzyme Active Site Alkylation (The "Synthase" Hypothesis)

Rationale: Chloroacetamides are historically known as herbicides (e.g., Alachlor) that inhibit Very Long Chain Fatty Acid (VLCFA) elongases.[1] The mechanism involves alkylating the active site cysteine of condensing enzymes (e.g., KAS III or chalcone synthase).[1]

-

Mechanism: The 3-methoxy group mimics the substrate (e.g., Malonyl-CoA or phenolic intermediates), guiding the warhead into the active site of polyketide synthases or fatty acid synthases.

Section 3: Validation Protocols (Self-Validating Systems)

To confirm the MoA, one must prove covalency and site-specificity. Simple IC50 assays are insufficient due to the time-dependent nature of covalent inhibition.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Objective: Determine if inhibition is driven by covalent bond formation.[1]

Logic: If covalent, the

Workflow:

-

Preparation: Prepare Target Enzyme/Cell Lysate in assay buffer (pH 7.4).

-

Incubation: Treat samples with 2-Cl-MBA at varying concentrations (

). -

Time Points: Measure activity at

minutes. -

Analysis: Plot

vs. Time.

Protocol 2: Activity-Based Protein Profiling (ABPP)

Objective: Identify the specific protein target and the exact amino acid residue modified.[1] Logic: Use a "Clickable" analog or competition assay to map the target from a complex proteome.[1] Since 2-Cl-MBA lacks an alkyne handle, a Competitive ABPP is required.[1]

Detailed Methodology:

-

Proteome Preparation: Lyse cells (e.g., HEK293 or specific neuronal lines for TRP studies).[1]

-

Competition:

-

Probe Labeling: Treat both samples with a broad-spectrum Iodoacetamide-Alkyne (IA-alkyne) probe.[1] This probe will label all available cysteines.[1]

-

Click Chemistry: React lysates with Azide-Biotin + Copper Catalyst (

). -

Enrichment: Pull down biotinylated proteins using Streptavidin beads.

-

Digestion & MS: Tryptic digest followed by LC-MS/MS.

-

Data Analysis: Look for peptides that are abundant in the Control but missing/reduced in the Experiment.[1] These are the targets where 2-Cl-MBA blocked the probe.

Visualization: Competitive ABPP Workflow

Caption: Competitive ABPP workflow. 2-Cl-MBA "masks" the target cysteine, preventing the fluorescent/biotin probe from binding. Missing signals in MS indicate the target.

Section 4: Data Interpretation & Safety (PAINS)

Quantitative Analysis Table

When analyzing 2-Cl-MBA, structure your data as follows to distinguish specific targeting from non-specific toxicity.

| Parameter | Observation | Interpretation |

| IC50 Shift | > 10-fold drop over 2 hours | Indicates covalent mechanism ( |

| GSH Reactivity | Highly reactive "Warhead".[1] Likely non-specific toxin (PAINS).[1] | |

| GSH Reactivity | Tuned reactivity. Suitable for chemical probe use.[1][2] | |

| Washout | Activity does not recover | Confirms irreversible binding. |

The "PAINS" Warning

Researchers must rule out that 2-Cl-MBA is a Pan-Assay Interference Compound (PAINS) .[1] Highly reactive chloroacetamides can non-specifically alkylate abundant proteins (like tubulin or GAPDH).[1]

-

Control Experiment: Perform the assay in the presence of 1 mM DTT or Glutathione (GSH). If the activity of 2-Cl-MBA vanishes immediately, it is likely reacting with the buffer additives rather than the target, or it is too non-specific for drug development.

References

-

Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link][1]

- Context: Establishes the methodology for screening chloroacetamide fragments against the proteome.

-

Gunthorpe, M. J., et al. (2004).[1][3] "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. [Link][1]

-

Context: Validates the N-(3-methoxyphenyl/benzyl) motif as a privileged scaffold for TRP channel binding.[1]

-

-

Singh, J., et al. (2011).[1] "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link][1]

- Context: Authoritative review on the mechanism and kinetics of targeted covalent inhibitors (TCIs).

-

Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature. [Link][1]

- Context: Describes the intrinsic reactivity of chloroacetamide probes in ABPP.

Sources

- 1. 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | C10H12ClNO3 | CID 2303715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-(3-methoxybenzyl)acetamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-chloro-N-(3-methoxybenzyl)acetamide, a compound of interest within the broader class of chloroacetamide molecules. While specific historical data on this particular derivative is not extensively documented, this paper synthesizes information from structurally similar compounds to offer insights into its probable synthesis, chemical characteristics, and potential areas of application for researchers, scientists, and professionals in drug development.

Introduction to the Chloroacetamide Class

Chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. This functional group imparts a reactive nature to these molecules, making them valuable intermediates in organic synthesis.[1] Historically, chloroacetamides have been investigated for a range of applications, including as herbicides, fungicides, and disinfectants.[2] Their biological activity often stems from the ability of the chloroacetyl moiety to act as an electrophile, reacting with nucleophilic residues in biological macromolecules. The N-substituent plays a crucial role in modulating the compound's physical properties, solubility, and biological specificity.

Synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide

The synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide follows a well-established protocol for the formation of N-substituted chloroacetamides. The primary method involves the acylation of 3-methoxybenzylamine with chloroacetyl chloride.

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group of 3-methoxybenzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

Caption: General synthesis of 2-chloro-N-(3-methoxybenzyl)acetamide.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar N-aryl and N-benzyl chloroacetamides.[2][3]

Materials:

-

3-methoxybenzylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetic acid)[3]

-

A non-nucleophilic base (e.g., triethylamine or pyridine, if not using an acidic solvent)

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Dissolve 3-methoxybenzylamine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature.

-

Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution. If a non-acidic solvent is used, an equimolar amount of a non-nucleophilic base should be added to scavenge the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and HCl.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of 2-chloro-N-(3-methoxybenzyl)acetamide can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C10H12ClNO2 | PubChem |

| Molecular Weight | 213.66 g/mol | PubChem |

| Appearance | Likely a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents | General knowledge |

| IUPAC Name | 2-chloro-N-(3-methoxybenzyl)acetamide | PubChem |

| CAS Number | Not directly available, analogous compounds have unique CAS numbers |

Potential Applications and Biological Activity

While specific studies on 2-chloro-N-(3-methoxybenzyl)acetamide are scarce, the broader class of chloroacetamides has been explored for various applications.

-

Agrochemicals: Chloroacetamides are well-known herbicides. The herbicidal activity is often attributed to the inhibition of fatty acid elongase enzymes in plants.

-

Antimicrobial Agents: Several N-substituted chloroacetamides have demonstrated antibacterial and antifungal properties.[2][4] The reactive chloroacetyl group can alkylate essential enzymes in microorganisms, leading to cell death.[5]

-

Synthetic Intermediates: The chlorine atom in 2-chloro-N-(3-methoxybenzyl)acetamide is a good leaving group, making the compound a useful building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles.[6]

-

Pharmaceutical Research: The acetamide scaffold is present in numerous pharmaceutically active compounds. The introduction of a reactive chloroacetyl group could allow for its use as a covalent inhibitor or as a precursor for further derivatization in drug discovery programs.[5]

Caption: Potential application areas for 2-chloro-N-(3-methoxybenzyl)acetamide.

Safety and Handling

Based on the GHS classifications for similar chloroacetamide compounds, 2-chloro-N-(3-methoxybenzyl)acetamide should be handled with care.[7][8] It is likely to be harmful if swallowed and may cause skin and eye irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-chloro-N-(3-methoxybenzyl)acetamide is a member of the versatile chloroacetamide family of compounds. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through standard amidation procedures. Based on the known biological activities of related molecules, it holds potential for investigation in the fields of agrochemicals, antimicrobial agents, and as a synthetic intermediate in medicinal chemistry. Further research is warranted to fully elucidate the specific properties and applications of this compound.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide.

- Katke, S. A., et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2( ).

- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....

- IUCrData. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide.

- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.

- University of New Hampshire. (n.d.). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination.

- Sigma-Aldrich. (n.d.). 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide.

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- Wikipedia. (n.d.). Chloroacetamide.

- Google Patents. (n.d.). EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

- Dipòsit Digital de la Universitat de Barcelona. (2015). Chloroacetamides as Valuable Synthetic Tools to Access Nitrogen-Containing Heterocycles Using Both Radical and Non-Radical Processes.

- ChemScene. (n.d.). 2-Chloro-N-[(2-methoxyphenyl)methyl]acetamide.

- TCI Chemicals. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide 22303-36-2.

- PubChem. (n.d.). Chloroacetamide.

- Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(3-fluoro-4-methoxybenzyl)-N-methylacetamide.

- PubChem. (n.d.). 2-chloro-N-(3-methoxy-4-octoxyphenyl)acetamide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsr.info [ijpsr.info]

- 3. journals.iucr.org [journals.iucr.org]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [diposit.ub.edu]

- 7. 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

Solubility of "2-chloro-N-(3-methoxybenzyl)acetamide" in different solvents

An In-depth Technical Guide to the Solubility of 2-chloro-N-(3-methoxybenzyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-N-(3-methoxybenzyl)acetamide. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to explain the underlying chemical principles that govern its solubility, offering both theoretical insights and practical, field-tested methodologies.

Introduction: The Importance of Solubility Profiling

2-chloro-N-(3-methoxybenzyl)acetamide is a substituted acetamide that holds potential as a building block in organic synthesis and medicinal chemistry. Its structural motifs, including an aromatic ring, an ether linkage, and an amide group, suggest a nuanced solubility profile that is critical for its application. Whether for reaction optimization, formulation development, or biological screening, a thorough understanding of a compound's solubility is a foundational requirement. Poor solubility can be a significant bottleneck in drug development, affecting bioavailability and therapeutic efficacy.

This guide will delve into the physicochemical properties of 2-chloro-N-(3-methoxybenzyl)acetamide, provide a theoretical framework for its solubility, present detailed experimental protocols for solubility determination, and offer a predicted solubility profile in a range of common laboratory solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are more likely to be miscible.[1][2][3] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1][2][3]

2-chloro-N-(3-methoxybenzyl)acetamide possesses both polar and non-polar characteristics. The amide and methoxy groups can participate in hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents. Conversely, the benzyl ring is non-polar and will favor interactions with non-polar solvents through van der Waals forces.

Table 1: Physicochemical Properties of 2-chloro-N-(3-methoxybenzyl)acetamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [4] |

| Molecular Weight | 213.66 g/mol | [4] |

| CAS Number | 81494-04-4 | [4] |

| SMILES | COC1=CC=CC(=C1)CNC(CCl)=O | [4] |

| Calculated logP | 1.55 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [4] |

The positive logP value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for interaction with protic solvents. The TPSA is a good indicator of a molecule's ability to permeate cell membranes and also correlates with its solubility in polar media.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the amount of dissolved material.

Causality Behind Experimental Choices

-

Equilibrium: The extended shaking or agitation period (typically 24-72 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.[5] Experiments are often conducted at both ambient temperature (~25°C) and physiological temperature (37°C) for biomedical applications.[5]

-

Purity: The purity of both the solute and the solvent is paramount, as impurities can significantly alter the measured solubility.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-chloro-N-(3-methoxybenzyl)acetamide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that a saturated solution has been achieved.

-

Equilibration: Place the vial in a shaker or on a magnetic stir plate in a temperature-controlled environment for 24-72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the sample.

-

Quantification: Accurately dilute an aliquot of the supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Self-Validating System